molecular formula C16H10N2O2 B14657745 Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- CAS No. 38594-30-8

Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-

Cat. No.: B14657745
CAS No.: 38594-30-8
M. Wt: 262.26 g/mol
InChI Key: TTYJAAANRSHMEC-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- is a heterocyclic compound that features a benzoxazole core fused with a pyridine and furan ringBenzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide catalyst at 50°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enhancing its binding affinity to target molecules. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- can be compared with other benzoxazole derivatives, such as:

  • Benzo[d]oxazole-2-thiol
  • 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
  • 5-nitro-2-(4-butylphenyl)benzoxazole

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

CAS No.

38594-30-8

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-(5-pyridin-3-ylfuran-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H10N2O2/c1-2-6-14-12(5-1)18-16(20-14)15-8-7-13(19-15)11-4-3-9-17-10-11/h1-10H

InChI Key

TTYJAAANRSHMEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(O3)C4=CN=CC=C4

Origin of Product

United States

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